molecular formula C9H10S B3430472 2,3-dihydro-1H-indene-2-thiol CAS No. 83774-87-2

2,3-dihydro-1H-indene-2-thiol

Cat. No.: B3430472
CAS No.: 83774-87-2
M. Wt: 150.24 g/mol
InChI Key: JQITYXAHMGVHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indene-2-thiol is an organic compound with the molecular formula C9H10S It is a thiol derivative of indene, characterized by a sulfur atom bonded to the second carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-2-thiol typically involves the thiolation of 2,3-dihydro-1H-indene. One common method includes the reaction of 2,3-dihydro-1H-indene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient separation and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indene-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Indane.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indene-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-indene-1-thiol
  • 2,3-Dihydro-1H-indene-2-ol
  • 2,3-Dihydro-1H-indene-2-one

Comparison: 2,3-Dihydro-1H-indene-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2,3-dihydro-1H-indene-2-ol contains a hydroxyl group, making it more prone to oxidation to form ketones or aldehydes. In contrast, the thiol group in this compound can undergo oxidation to form disulfides, which is not possible with the hydroxyl group.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQITYXAHMGVHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83774-87-2
Record name 2,3-dihydro-1H-indene-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indene-2-thiol
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indene-2-thiol
Reactant of Route 3
2,3-dihydro-1H-indene-2-thiol
Reactant of Route 4
2,3-dihydro-1H-indene-2-thiol
Reactant of Route 5
2,3-dihydro-1H-indene-2-thiol
Reactant of Route 6
2,3-dihydro-1H-indene-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.